ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a nitro group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration to introduce the nitro group. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often employ similar reaction conditions as laboratory synthesis but are optimized for efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields ethyl (5-methyl-3-amino-1H-pyrazol-1-yl)acetate, while hydrolysis of the ester group forms 5-methyl-3-nitro-1H-pyrazole-1-acetic acid .
Scientific Research Applications
Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate: Lacks the nitro group, resulting in different reactivity and biological activity.
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate: Lacks the methyl group, affecting its chemical properties and applications.
5-Methyl-3-nitro-1H-pyrazole: Lacks the ethyl ester group, influencing its solubility and reactivity .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 2-(5-methyl-3-nitropyrazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-6(2)4-7(9-10)11(13)14/h4H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSYRANHPYLOJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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